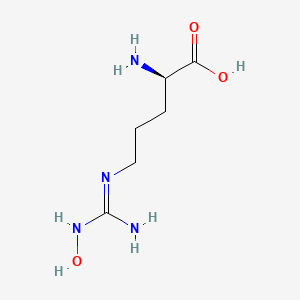
NW-hydroxy-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NW-hydroxy-D-arginine is a derivative of the amino acid arginine. It is known for its role as an arginase inhibitor, which makes it significant in various biochemical and medical applications. Arginase is an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea, and its inhibition by compounds like this compound can have therapeutic implications, particularly in conditions where arginase activity is upregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NW-hydroxy-D-arginine typically involves the hydroxylation of D-arginine. One common method includes the use of hydroxylamine derivatives under controlled pH and temperature conditions to achieve the desired hydroxylation .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are optimized for yield and purity to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: NW-hydroxy-D-arginine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it back to D-arginine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-arginine derivatives, while substitution reactions can produce various substituted arginine compounds .
Scientific Research Applications
NW-hydroxy-D-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It serves as a tool to study enzyme inhibition and metabolic pathways involving arginine.
Industry: It is used in the production of pharmaceuticals and as a biochemical research tool.
Mechanism of Action
NW-hydroxy-D-arginine exerts its effects primarily through the inhibition of arginase. By binding to the active site of the enzyme, it prevents the hydrolysis of arginine to ornithine and urea. This inhibition can lead to increased levels of arginine, which is beneficial in conditions where arginase activity is detrimental . The molecular targets include the active site of arginase, and the pathways involved are those related to the urea cycle and nitric oxide synthesis .
Comparison with Similar Compounds
- Nω-hydroxy-nor-L-arginine (nor-NOHA)
- α-difluoromethylornithine (DMFO)
- Sauchinone
- Salvianolic acid B (SAB)
- Piceatannol-3-O-β-D-glucopyranoside (PG)
- Obacunone
Comparison: NW-hydroxy-D-arginine is unique in its specific inhibition of arginase and its stability under various conditions. Compared to other arginase inhibitors like nor-NOHA, it may offer different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .
Properties
Molecular Formula |
C6H14N4O3 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m1/s1 |
InChI Key |
FQWRAVYMZULPNK-SCSAIBSYSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)NO |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















